1-(4-fluorophenyl)imidazole-2-thiol

Description

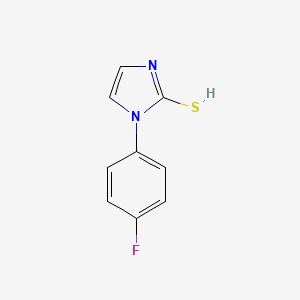

1-(4-Fluorophenyl)imidazole-2-thiol is a heterocyclic compound featuring an imidazole core substituted at position 1 with a 4-fluorophenyl group and a thiol (-SH) group at position 2.

Properties

IUPAC Name |

1-(4-fluorophenyl)imidazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYZXHXGBADGGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN=C2S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N2C=CN=C2S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)imidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the imidazole ring or the fluorophenyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Modified imidazole derivatives.

Substitution: Various substituted imidazole and fluorophenyl derivatives.

Scientific Research Applications

1-(4-fluorophenyl)imidazole-2-thiol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)imidazole-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, while the fluorophenyl group enhances binding affinity through hydrophobic interactions. The thiol group can participate in redox reactions, modulating the activity of target proteins .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between 1-(4-fluorophenyl)imidazole-2-thiol and related compounds:

Key Observations :

- Electron Effects : The 4-fluorophenyl group increases electron-withdrawing properties compared to methoxyphenyl (electron-donating) or hydroxybenzyl (polar) substituents .

- Reactivity : Thiol-containing derivatives (e.g., this compound) exhibit higher redox activity compared to thioether analogues like 2-(isobutylthio)-imidazoles .

Physicochemical Properties

| Property | This compound | 1-(4-Hydroxybenzyl)imidazole-2-thiol | 5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-imidazole-2-thiol |

|---|---|---|---|

| Molecular Weight | ~208.2 g/mol | ~206.3 g/mol | ~328.4 g/mol |

| Solubility | Low (lipophilic F, thiol) | Moderate (polar -OH) | Moderate (methoxy enhances polarity) |

| Stability | Oxidative (thiol prone to oxidation) | Higher (intramolecular H-bonding) | Moderate (protected thiol) |

Crystallographic and Validation Data

- Structure Determination : SHELX and ORTEP-III are widely used for imidazole derivatives. For example, 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole was validated with R factor = 0.039, confirming π-π interactions (3.55 Å centroid distance) .

- Validation : Tools like PLATON ensure accuracy in bond lengths and angles, critical for comparing steric effects of substituents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-fluorophenyl)imidazole-2-thiol, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as condensation of substituted aldehydes with thiourea derivatives under acidic conditions. Key reagents include 4-fluorobenzaldehyde and thiolating agents (e.g., Lawesson’s reagent). Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalyst (e.g., p-toluenesulfonic acid) to improve yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : X-ray crystallography using programs like SHELXL or ORTEP-3 is the gold standard for structural validation. Key steps include:

- Growing single crystals in a solvent system (e.g., ethanol/water).

- Data collection with a diffractometer and refinement using SHELX suite tools.

- Validation of bond lengths, angles, and torsion angles against expected values for imidazole derivatives. For non-crystalline samples, NMR (¹H/¹³C) and HRMS confirm functional groups and molecular weight .

Q. What preliminary biological assays are recommended for screening this compound?

- Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution against S. aureus and E. coli) and cytotoxicity screening (MTT assay on cancer cell lines). Use positive controls (e.g., fluconazole for antifungal activity) and assess IC₅₀ values. Structural analogs with fluorophenyl groups have shown enhanced lipophilicity, which improves membrane permeability .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological targets of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against protein databases (PDB) identifies potential targets like cytochrome P450 or histamine receptors. Pharmacophore modeling highlights critical interactions (e.g., hydrogen bonding at the imidazole N-H and hydrophobic interactions with the fluorophenyl group). Validate predictions with in vitro enzyme inhibition assays .

Q. What strategies resolve contradictions in crystallographic data for imidazole derivatives?

- Methodological Answer : Discrepancies in bond angles or disorder in crystal packing can arise from twinning or poor diffraction. Mitigation steps include:

- Reprocessing raw data with SHELXL’s TWIN/BASF commands.

- Using PLATON’s ADDSYM to check for missed symmetry.

- Cross-validating with spectroscopic data (e.g., IR for functional groups) .

Q. How do structural modifications at the 2-thiol position influence the compound’s reactivity and bioactivity?

- Methodological Answer : Substituting the thiol group with methylthio or benzylthio alters electronic properties (measured via Hammett constants) and steric bulk. For example:

- Methylthio derivatives improve metabolic stability but reduce hydrogen-bonding capacity.

- Benzylthio groups enhance π-π stacking with aromatic residues in enzyme active sites, as shown in SAR studies of similar imidazoles .

Q. What analytical techniques are essential for characterizing degradation products of this compound under stress conditions?

- Methodological Answer : Use LC-MS/MS to identify degradation pathways (e.g., oxidation of the thiol to sulfonic acid). Accelerated stability studies (40°C/75% RH for 4 weeks) combined with NMR tracking of hydrolytic cleavage (e.g., imidazole ring opening in acidic conditions) provide degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.